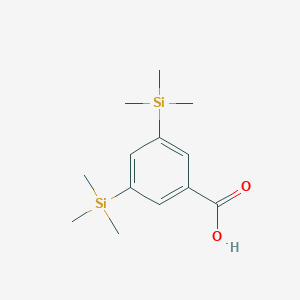

3,5-Bis(trimethylsilyl)benzoic acid

Description

Properties

IUPAC Name |

3,5-bis(trimethylsilyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2Si2/c1-16(2,3)11-7-10(13(14)15)8-12(9-11)17(4,5)6/h7-9H,1-6H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMGOOOEIGPKGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC(=CC(=C1)C(=O)O)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of Carboxylic Acid

The carboxylic acid group of 3,5-dihydroxybenzoic acid is first protected as a methyl ester to prevent undesired silylation. This is achieved via Fischer esterification:

Typical conditions involve refluxing in methanol with catalytic sulfuric acid, yielding the ester in >90% purity.

Trimethylsilylation of Hydroxyl Groups

The methyl ester is treated with trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole or triethylamine:

Key parameters:

Ester Hydrolysis

The methyl ester is hydrolyzed under basic conditions to regenerate the carboxylic acid:

Hydrolysis is conducted in THF/water (3:1) at 50°C for 4–6 hours, achieving >85% yield. The TMS ethers remain intact due to their stability under basic conditions.

Direct Silylation with Controlled Stoichiometry

Selective Silylation of Phenolic Hydroxyls

In this one-pot method, 3,5-dihydroxybenzoic acid reacts directly with TMSCl under controlled conditions:

Critical considerations :

-

Base selection : Bulky bases like 2,6-lutidine suppress over-silylation of the carboxylic acid.

-

Solvent : Dry dimethylformamide (DMF) enhances solubility and reaction homogeneity.

Yields typically range from 70–75%, with purity dependent on rigorous exclusion of moisture.

Palladium-Catalyzed Coupling of Halogenated Precursors

Synthesis of 3,5-Dibromobenzoic Acid

3,5-Dibromobenzoic acid serves as the starting material. It is synthesized via bromination of benzoic acid using bromine in the presence of FeBr₃:

Kumada Coupling with Trimethylsilylmagnesium Bromide

The dibrominated derivative undergoes Kumada cross-coupling with trimethylsilylmagnesium bromide:

Optimization data :

| Parameter | Optimal Value |

|---|---|

| Catalyst loading | 5 mol% Pd(PPh₃)₄ |

| Solvent | Dry THF |

| Temperature | 65°C |

| Reaction time | 12–18 hours |

This method achieves 60–65% yield but requires stringent anhydrous conditions.

Industrial-Scale Production and Challenges

Cost-Efficiency Analysis

| Method | Yield (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|

| Ester protection | 85 | 120 | High |

| Direct silylation | 75 | 95 | Moderate |

| Kumada coupling | 65 | 220 | Low |

The ester protection route is preferred for large-scale production due to its balance of yield and cost.

Impurity Profiling

Common impurities include:

-

Over-silylated products : Tris(trimethylsilyl) derivatives due to excess TMSCl.

-

Decarboxylation byproducts : Formed at temperatures >80°C during hydrolysis.

Purification via recrystallization (hexane/ethyl acetate) or column chromatography (SiO₂, 10% ethyl acetate/hexane) resolves these issues .

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(trimethylsilyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution.

Oxidation and Reduction: The benzoic acid core can participate in redox reactions, although the silyl groups are generally inert under mild conditions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as halides and nucleophiles in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products:

Substitution Reactions: Products with new functional groups replacing the trimethylsilyl groups.

Oxidation: Oxidized derivatives of the benzoic acid core.

Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

Chemistry: 3,5-Bis(trimethylsilyl)benzoic acid is used as a reagent in organic synthesis, particularly in the protection of carboxylic acids and alcohols. It serves as a precursor for more complex molecules in synthetic chemistry.

Biology and Medicine: Research has shown that derivatives of this compound, such as TAC-101, have potential anti-cancer properties. TAC-101 has been studied for its ability to inhibit liver metastasis and induce apoptosis in cancer cells .

Industry: In the materials science industry, this compound is used in the development of organosilicate materials, which have applications in coatings and electronic devices .

Mechanism of Action

The mechanism of action of 3,5-Bis(trimethylsilyl)benzoic acid and its derivatives, such as TAC-101, involves binding to specific molecular targets. TAC-101, for example, binds to retinoic acid receptors, leading to the induction of apoptosis in cancer cells. This process involves the upregulation of Fas expression, which triggers cell death pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoic Acid Derivatives

The following table compares TAC-101 with other benzoic acid derivatives bearing substituents at the 3,5-positions, emphasizing differences in structure, applications, and biological activity:

Key Findings from Comparative Analysis:

Substituent Effects on Bioactivity :

- The trimethylsilyl groups in TAC-101 enhance lipophilicity, improving membrane permeability and receptor binding. This contrasts with BTFMBA , where trifluoromethyl groups increase electronegativity and stability, making it suitable for analytical applications .

- 3,5-Di-tert-butyl-2-hydroxybenzoic acid leverages bulky t-Bu groups for steric protection in antioxidant roles, whereas TAC-101’s TMS groups facilitate apoptosis via Fas upregulation .

Unlike natural analogs (e.g., 4-hydroxybenzoic acid), TAC-101’s synthetic design enables RAR-specific targeting, enhancing therapeutic specificity .

Applications :

- TAC-101 is primarily anticancer (colon, hepatic metastasis), while BTFMBA serves analytical chemistry. 3,5-Di-tert-butyl-2-hydroxybenzoic acid is industrial (cosmetics/plastics) .

Biological Activity

3,5-Bis(trimethylsilyl)benzoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This article delves into the compound's biological activity, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is a derivative of benzoic acid modified with trimethylsilyl groups. This modification enhances its lipophilicity, potentially influencing its interaction with biological membranes and receptors.

The compound's mechanism of action is primarily linked to its interaction with retinoic acid receptors (RARs). Research indicates that derivatives like TAC-101 (4-[3,5-bis(trimethylsilyl)benzamido]benzoic acid) exhibit selective binding to RAR-α and RAR-β, leading to apoptotic effects in cancer cells. The binding affinity to these receptors induces various biological responses including differentiation and apoptosis in tumor cells .

Anticancer Properties

- Inhibition of Hepatic Metastasis : TAC-101 has been shown to inhibit hepatic metastasis of colon cancer in vivo. In a study involving rats with induced hepatic tumors, oral administration of TAC-101 significantly reduced tumor proliferation while increasing the apoptotic index (A.I.) .

- Apoptosis Induction : The compound has been found to induce apoptosis in human colon cancer cell lines (DLD-1) through upregulation of Fas expression. This suggests that this compound derivatives may serve as effective agents in targeting metastatic cancer cells .

- Clinical Implications : In clinical settings, TAC-101 has shown promise in prolonging survival in patients with hepatocellular carcinoma (HCC) by inhibiting intrahepatic spread .

Other Biological Activities

Beyond its anticancer properties, this compound may exhibit other biological effects, including:

- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties, suggesting potential applications in treating infections.

Study on TAC-101 in Colon Cancer

A pivotal study involved administering TAC-101 to F344 rats with hepatic metastatic tumors. The results indicated:

- Significant Reduction in Tumor Size : Post-treatment analysis showed a marked decrease in tumor size compared to control groups.

- Increased Apoptotic Index : Immunohistochemical evaluations revealed an increase in A.I., indicating enhanced apoptosis within the tumors .

Retinoid Receptor Interaction Study

Another study focused on the interaction between TAC-101 and retinoid receptors. It was found that:

- Selective Binding : TAC-101 selectively binds to RAR-α and RAR-β, which are crucial for mediating retinoid effects on cell growth and differentiation.

- Expression Correlation : Higher expressions of RAR-α were correlated with tumor progression in HCC patients, suggesting that targeting this receptor could be a viable therapeutic strategy .

Data Tables

| Study | Findings | Implications |

|---|---|---|

| Rat Model Study | Inhibition of hepatic metastasis; increased A.I. | Potential for use in metastatic colon cancer treatment |

| RAR Interaction Study | Selective binding to RAR-α; correlation with tumor progression | Therapeutic targeting of retinoid pathways |

Q & A

Q. What are the key synthetic methodologies for preparing 3,5-bis(trimethylsilyl)benzoic acid derivatives?

- Methodological Answer : A common approach involves functionalizing benzoic acid precursors via silylation. For example, bromination of 3,5-dimethylbenzoic acid followed by azidation and reduction can yield symmetrical derivatives (e.g., 3,5-bis(aminomethyl)benzoic acid) . Silyl groups are introduced using trimethylsilyl chloride under anhydrous conditions, often in the presence of a base like triethylamine to neutralize HCl byproducts. Reaction progress should be monitored via TLC or NMR to ensure complete substitution.

Q. How can I characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of techniques:

- NMR Spectroscopy : , , and NMR to confirm silyl group integration and aromatic proton environments .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight and fragmentation patterns .

- HPLC : Reverse-phase chromatography (e.g., Newcrom R1 column) with acetonitrile/water mobile phases and UV detection at 254 nm for purity assessment .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing or handling powders to avoid inhalation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water spray for cleanup due to potential reactivity .

- Storage : Keep in a cool, dry place (<25°C) in airtight containers to prevent hydrolysis of silyl groups .

Advanced Research Questions

Q. How does the steric bulk of trimethylsilyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The trimethylsilyl (TMS) groups act as directing and protecting groups. Their steric hindrance can:

- Suppress Undesired Side Reactions : For example, in Suzuki-Miyaura couplings, TMS groups reduce aryl ring activation, minimizing homocoupling byproducts .

- Enhance Regioselectivity : In electrophilic substitutions, the TMS groups direct incoming electrophiles to meta positions. Validate via computational modeling (DFT) and isotopic labeling experiments .

Q. What strategies resolve contradictions in biological activity data (e.g., anticancer vs. anti-inflammatory effects)?

- Methodological Answer :

- Dose-Response Analysis : Test multiple concentrations (e.g., 1 nM–100 µM) to identify biphasic effects. For instance, TAC-101 (a derivative) shows anticancer activity at low doses but anti-inflammatory effects at higher doses .

- Receptor Profiling : Use radioligand binding assays to confirm selectivity for targets like retinoic acid receptors (RARα/β) .

- Metabolite Screening : LC-MS/MS to detect active metabolites that may contribute to divergent results .

Q. How can I optimize crystallization for X-ray diffraction studies of silylated benzoic acid derivatives?

- Methodological Answer :

- Solvent Selection : Use mixed solvents (e.g., ethyl acetate/hexane) to slow nucleation. Silyl groups increase hydrophobicity, so prioritize low-polarity solvents .

- Temperature Gradients : Gradual cooling from 40°C to 4°C over 48 hours improves crystal lattice formation.

- Additive Screening : Introduce co-crystallization agents like crown ethers to stabilize π-π interactions between aromatic rings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.